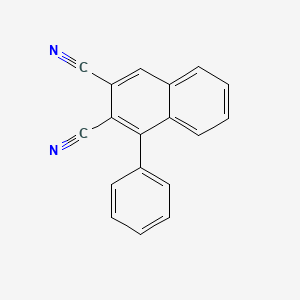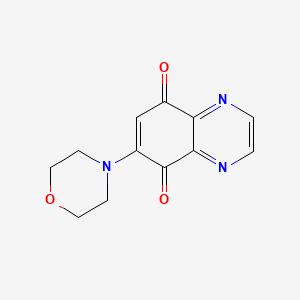![molecular formula C15H26N2O B11864496 Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone CAS No. 67626-54-4](/img/structure/B11864496.png)
Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone is a heterocyclic compound with the molecular formula C15H26N2O. It is characterized by a spirocyclic structure, which includes a pyrrolidine ring and an azaspiro undecane moiety. This compound is primarily used in research and development within the fields of medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic processes, including the preparation of intermediate compounds followed by cyclization and functionalization steps. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but different functional groups.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry.
Uniqueness
Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone is unique due to its specific combination of the pyrrolidine ring and the azaspiro undecane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
67626-54-4 |
|---|---|
Molekularformel |
C15H26N2O |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
3-azaspiro[5.5]undecan-3-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C15H26N2O/c18-14(16-10-4-5-11-16)17-12-8-15(9-13-17)6-2-1-3-7-15/h1-13H2 |
InChI-Schlüssel |
ZJMXHPUXMIFUOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CCN(CC2)C(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


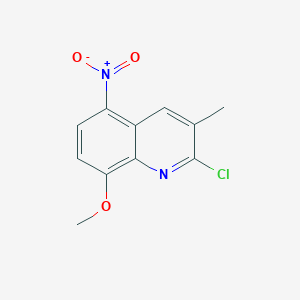
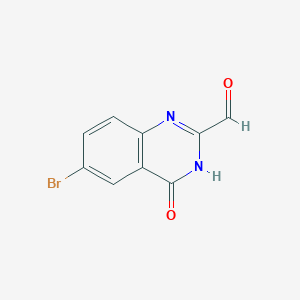
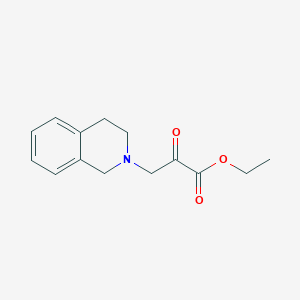
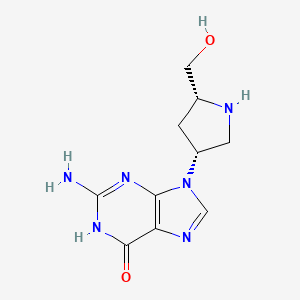
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11864427.png)
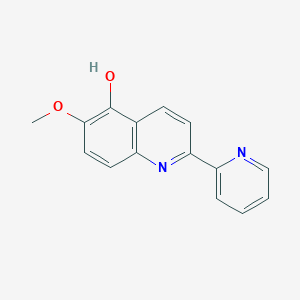
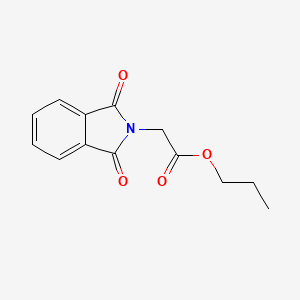
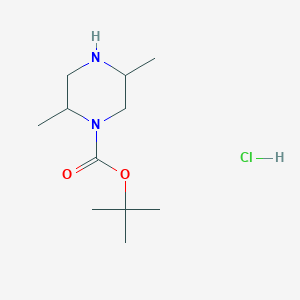
![tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11864455.png)


